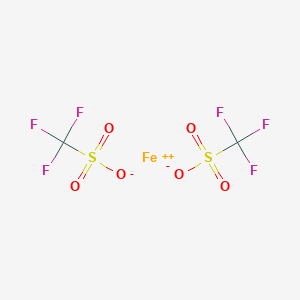

Iron(II) Trifluoromethanesulfonate

Overview

Description

Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate, is an organometallic compound with the chemical formula Fe(OTf)2. It is an important reagent in organic synthesis and has numerous applications in the pharmaceutical and materials industries. Iron(II) triflate has been used in a variety of ways, including as a catalyst for organic and organometallic reactions, as a ligand in coordination chemistry, and as a source of iron for biological applications. Iron(II) triflate is a strong Lewis acid, and its ability to catalyze reactions makes it an attractive choice for many synthetic applications.

Scientific Research Applications

1. Catalyst in Organic Synthesis

Iron(II) trifluoromethanesulfonate functions as a catalyst in various organic synthesis processes. For example, it has been used in the solvent-free synthesis of 3,4-dihydropyrimidinones and their sulfur analogues, as well as 1,4-dihydropyridines via Biginelli and Hantzsch condensation protocols. These reactions highlight its utility in facilitating multi-component coupling and synthesizing heterocyclic compounds (Adibi, Samimi, & Beygzadeh, 2007).

2. In Magnetic Studies

This compound plays a role in the construction of single-molecule magnets. For instance, when combined with transition-metal trifluoromethanesulfonates, it helps create structures that exhibit magnetic behaviors such as antiferromagnetic and ferromagnetic exchange, contributing to advancements in magnetic materials research (Li et al., 2005).

3. In Sulfonylation Reactions

The compound is effective in catalyzing sulfonylation reactions, an important class of aromatic electrophilic substitutions. This application is significant in the field of synthetic organic chemistry, where sulfonyl groups and sulfones are pivotal synthons (Répichet et al., 1999).

4. Imination of Sulfoxides

This compound has been identified as an efficient catalyst for the imination of sulfoxides. This process highlights its role in facilitating the transformation of various sulfoxides and sulfides into sulfoximines and sulfilimines, a reaction of interest in the development of sulfur-containing organic compounds (Mancheño, Dallimore, Plant, & Bolm, 2009).

5. Environmental Applications

This compound has also been used in environmental applications, such as the microwave-hydrothermal decomposition of persistent organic pollutants like perfluorooctanoic acid. This demonstrates its potential in environmental remediation technologies (Lee et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly alkenes and alkynes .

Mode of Action

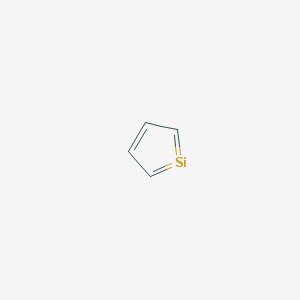

This compound acts as a catalyst for hydrosilylation and hydroboration of alkenes and alkynes . In these reactions, it facilitates the addition of silane and borane groups to the carbon-carbon double or triple bonds .

Result of Action

The primary result of this compound’s action is the facilitation of organic reactions. It allows for the efficient addition of silane and borane groups to alkenes and alkynes . This can result in the formation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to humidity and oxygen . Its solubility can also be affected by the solvent used, with it being slightly soluble in DMSO when heated and sonicated . These factors can influence the compound’s efficacy and stability as a catalyst.

Biochemical Analysis

Biochemical Properties

Iron(II) Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity. The nature of these interactions involves the coordination of the iron center with the active sites of the enzymes, leading to increased reaction rates and efficiency .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cell signaling dynamics. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in gene transcription .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Iron(II) Trifluoromethanesulfonate can be achieved through the reaction of Iron(II) chloride with Trifluoromethanesulfonic acid.", "Starting Materials": [ "Iron(II) chloride", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Iron(II) chloride to a reaction vessel", "Add Trifluoromethanesulfonic acid to the reaction vessel slowly while stirring", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Iron(II) Trifluoromethanesulfonate", "Wash the product with cold diethyl ether", "Dry the product under vacuum" ] } | |

CAS RN |

59163-91-6 |

Molecular Formula |

CHF3FeO3S |

Molecular Weight |

205.92 g/mol |

IUPAC Name |

iron;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

QZLVALRWETVYSE-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Fe] |

Pictograms |

Corrosive |

synonyms |

iron(II) triflate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Iron(II) Trifluoromethanesulfonate commonly used for in chemical research?

A1: this compound (Fe(OTf)2) serves as a versatile Lewis acid catalyst in various organic reactions. Its ability to activate electrophilic substrates makes it valuable for promoting transformations like cycloadditions and multicomponent reactions. [] For instance, it effectively catalyzes the synthesis of imidazolidinyl spirooxindole derivatives through a multicomponent cascade reaction, achieving high yields and diastereoselectivity. []

Q2: How does the structure of this compound influence its catalytic activity?

A2: The Lewis acidity of Fe(OTf)2, stemming from the electron-deficient iron(II) center, is crucial for its catalytic activity. The trifluoromethanesulfonate (OTf-) anions, being weakly coordinating, allow for easy substrate access to the metal center, facilitating its interaction with reactants and enabling catalytic transformations. []

Q3: Are there examples of this compound being used in supramolecular chemistry?

A3: Yes, researchers have successfully utilized this compound in the self-assembly of intricate supramolecular structures. One example involves its reaction with tetrakis(4-aminophenyl)porphyrin (H2-tapp), 2-formylpyridine, and trifluoromethanesulfonate in DMF, leading to the formation of a novel M8L6 cubic cage denoted as [H21]·16OTf. [] This cage possesses the unique ability to encapsulate large aromatic guests selectively. []

Q4: Can this compound accommodate different metal centers within the M8L6 cubic cage structure?

A4: Interestingly, the formation of the M8L6 cubic cage is not limited to iron. Substituting nickel(II) tetrakis(4-aminophenyl)porphyrin (Ni-tapp) or zinc(II) tetrakis(4-aminophenyl)porphyrin (Zn-tapp) for H2tapp under identical reaction conditions yielded analogous nickel-containing (Ni-1) and zinc-containing (Zn-1) cages. [] This suggests a broader applicability of this synthetic strategy for creating diverse metallosupramolecular architectures.

Q5: What spectroscopic techniques are employed to characterize this compound and its complexes?

A5: Researchers rely on various techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the structure and symmetry of the formed complexes in solution. [] Electrospray mass spectrometry (ESI-MS) provides insights into the molecular weight and composition of the compounds. [] Additionally, single-crystal X-ray diffraction analysis offers detailed information about the solid-state structure and bonding parameters of crystalline complexes. []

Q6: Is this compound employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A6: this compound serves as a valuable precursor in the synthesis of Metal-Organic Frameworks. In a one-pot solvothermal synthesis, it reacts with 4-formylimidazole, hydrazine, and sodium azide, generating a unique MOF featuring tetrazole-padded helical channels and displaying a rare unh topology. []

Q7: How is this compound involved in the formation of the tetrazole ligand within the MOF structure?

A7: During the MOF synthesis, this compound plays a crucial role in promoting the in situ formation of the 1,5-disubstituted tetrazole ligand. It facilitates condensation, cycloaddition, and coordination reactions between the starting materials, leading to the incorporation of the tetrazole moiety within the MOF framework. []

Q8: Beyond catalysis and supramolecular chemistry, are there other applications for this compound?

A8: Yes, this compound finds applications in material science, particularly in the field of electrochromic polymers. Researchers have utilized it to synthesize an iron(II) complex with a styrene-based ligand that undergoes reductive electropolymerization to form thin films. [] This polymeric complex exhibits reversible color changes upon electrochemical oxidation and reduction, holding promise for electrochromic devices. []

Q9: What are the color transitions observed in the electrochromic polymer derived from this compound?

A9: The electrochromic polymer exhibits distinct color changes depending on its oxidation state. In its neutral state, containing Fe(II), the polymer appears yellow with an absorption band at 370 nm. [] Upon oxidation to the Fe(III) state, the polymer becomes nearly colorless and the absorption band shifts to 350 nm. [] Interestingly, upon reduction to the Fe(I) state, the polymer displays an intense yellow color with an absorption band around 410 nm. []

Q10: How stable is the electrochromic polymer derived from this compound upon repeated electrochemical cycling?

A10: The electrochromic performance of the polymer was evaluated through cyclic voltammetry and spectroelectrochemical measurements. [] Studies demonstrated that the polymer undergoes quasi-reversible redox processes and maintains its color-changing ability upon multiple oxidation/reduction cycles, indicating its potential for long-term use in electrochromic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl-[2-[[(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B1252488.png)

![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)